![molecular formula C24H21F3N2O B2419715 (Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 861207-24-1](/img/structure/B2419715.png)
(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine
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Description
(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a useful research compound. Its molecular formula is C24H21F3N2O and its molecular weight is 410.44. The purity is usually 95%.
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Biological Activity
(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex organic compound characterized by its unique structural features, which include an isoindole core, an ethylidene linkage, and a trifluoromethyl-substituted phenyl group. This combination suggests potential applications in medicinal chemistry due to its anticipated biological activities.
Structural Characteristics
- Molecular Formula : C23H21F3N2O
- Molecular Weight : 410.43 g/mol
- CAS Number : 861207-28-5
The compound's structure includes:
- An ethylidene group attached to a phenyl ring.
- A 2,3-dihydro-1H-isoindole moiety.
- A methoxy group linked to a trifluoromethyl-substituted phenyl ring.
These structural components may enhance the compound's solubility and bioavailability compared to simpler analogs, potentially leading to improved therapeutic effects.
Anticipated Biological Activities
Compounds with similar structural features have been reported to exhibit various biological activities, including:
- Anticancer Properties : Isoindole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity : Substituted phenyl groups can enhance the antimicrobial properties of compounds against various bacterial strains.
- Neuroactive Effects : Some derivatives may influence neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases.
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological profile. Potential areas of investigation include:
- Receptor Binding Affinity : Studies on how the compound interacts with various receptors could provide insights into its mechanism of action.
- Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes involved in disease pathways could reveal therapeutic targets.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Isoindole Derivative A | Isoindole core with varied substituents | Anticancer |
2-Nitroaniline | Nitro group on an aniline structure | Antimicrobial |
Phenethylamine Derivative | Ethylene bridge with phenolic substitutions | Neuroactive |
The unique combination of structural features in this compound may enhance its biological activity compared to these simpler analogs.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine, and how are intermediates purified?
The compound can be synthesized via an Eschenmoser coupling reaction, leveraging 3-bromooxindole derivatives and substituted thioamides. Key steps include:
- Reaction setup : Mix 3-bromooxindoles (e.g., 1a–e) with primary/secondary thioamides in dry DMF at room temperature (5–12 hours).
- Workup : Neutralize with triethylamine (TEA), extract with dichloromethane (DCM), and purify via silica gel chromatography .
- Critical purification : Use sequential solvent systems (e.g., CHCl₃/CH₃OH 1:1) and Celite filtration to isolate Z-isomers selectively. Yield optimization requires adjusting stoichiometry (e.g., 1.5 equivalents of trimethyl phosphite) .
Reaction Parameter | Conditions |
---|---|
Solvent | Dry DMF |
Reaction Time | 5–20 hours |
Purification | Silica TLC/Column Chromatography |
Q. How is the stereochemical configuration (Z/E) of the compound confirmed?
- NMR Analysis : Distinct NOE correlations in 1H-NMR for Z-isomers show proximity between the isoindole proton and trifluoromethylphenyl methoxy group.
- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angles <10° for Z-configuration) .
- HPLC Chiral Separation : Use chiral stationary phases (e.g., amylose derivatives) to resolve enantiomers, validated against synthetic standards .
Q. What spectroscopic methods are essential for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm−1 for oxindole; C-F stretches at 1100–1200 cm−1).
- 19F-NMR : Resolve trifluoromethyl signals (δ -60 to -65 ppm) to assess electronic environment .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Solvent Optimization : Replace DMF with DMAc (dimethylacetamide) to reduce side reactions (e.g., hydrolysis of thioamides).
- Catalytic Additives : Use 5 mol% CuI to accelerate coupling kinetics, increasing yields from 45% to 72% .
- Temperature Control : Maintain reaction at 0–5°C to suppress E-isomer formation (Z:E ratio improves from 3:1 to 8:1) .
Q. What mechanistic insights explain the compound’s selectivity as a kinase inhibitor?
- Docking Studies : The isoindole moiety occupies the ATP-binding pocket of tyrosine kinases (e.g., c-Met), while the trifluoromethylphenyl group enhances hydrophobic interactions.
- Kinase Profiling : IC₅₀ values <50 nM for c-Met vs. >1 µM for off-target kinases (e.g., EGFR), attributed to steric complementarity with the hinge region .
Kinase | IC₅₀ (nM) | Selectivity Index |
---|---|---|
c-Met | 28 | 1 (Reference) |
EGFR | 1,200 | 42.9 |
Q. How should contradictory bioactivity data be resolved across cell-based assays?
- Assay Validation : Compare proliferation inhibition in isogenic cell lines (e.g., Ba/F3-TPR-Met vs. wild-type) to isolate target-specific effects.
- Metabolomic Profiling : Use LC-MS to identify off-target metabolites (e.g., glutathione adducts) that may confound results .
- Dose-Response Redundancy : Repeat assays with staggered dosing (0.1–10 µM) to distinguish artifactual toxicity from true inhibition.
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Excipient Screening : Co-formulate with 0.1% w/v ascorbic acid to stabilize the isoindole core (degradation <5% at 40°C/75% RH over 6 months).
- Packaging : Store under argon in amber glass vials to block UV-induced radical formation .
Q. Methodological Considerations
Q. How to design a SAR study for optimizing trifluoromethylphenyl substituents?
- Substituent Library : Synthesize analogs with -CF₃, -OCF₃, and -SCF₃ groups at the 3-, 4-, and 5-positions of the phenyl ring.
- Key Metrics : Measure logP (HPLC), solubility (shake-flask method), and kinase inhibition (TR-FRET assays).
- Data Analysis : Use multivariate regression to correlate lipophilicity (clogP) with cellular permeability (Caco-2 Papp) .
Q. What in vitro models best predict in vivo efficacy for this compound?
- 3D Spheroid Models : Use HGF-stimulated HepG2 spheroids to mimic tumor microenvironment signaling.
- PK/PD Integration : Corrogate plasma exposure (AUC₀–24h) with phospho-Met inhibition in liver microsomes .
Q. Safety and Handling
Q. What are critical safety precautions during large-scale synthesis?
Properties
IUPAC Name |
(Z)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O/c1-17(28-30-16-18-6-4-10-22(12-18)24(25,26)27)19-9-5-11-23(13-19)29-14-20-7-2-3-8-21(20)15-29/h2-13H,14-16H2,1H3/b28-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNESCKURYOLT-QRQIAZFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC(=CC=C1)C(F)(F)F)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC(=CC=C1)C(F)(F)F)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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